molecular formula C12H16O2 B13324118 Methyl 2-(3,5-dimethylphenyl)propanoate

Methyl 2-(3,5-dimethylphenyl)propanoate

Cat. No.: B13324118
M. Wt: 192.25 g/mol
InChI Key: LBVZKSGVGHCHKR-UHFFFAOYSA-N
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Description

Methyl 2-(3,5-dimethylphenyl)propanoate is an organic compound belonging to the ester family. It is characterized by a propanoate group attached to a methyl group and a 3,5-dimethylphenyl group. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3,5-dimethylphenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3,5-dimethylphenylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,5-dimethylphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: 3,5-dimethylbenzoic acid

    Reduction: 3,5-dimethylphenylpropanol

    Substitution: 3,5-dimethylphenyl derivatives with various substituents

Scientific Research Applications

Methyl 2-(3,5-dimethylphenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and pharmacological properties is ongoing.

    Industry: It is utilized in the production of fragrances, flavors, and other aromatic compounds.

Mechanism of Action

The mechanism of action of methyl 2-(3,5-dimethylphenyl)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The aromatic ring may also interact with enzymes and receptors, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2,5-dimethylphenyl)propanoate
  • Ethyl 2-(3,5-dimethylphenyl)propanoate
  • Methyl 2-(3,4-dimethylphenyl)propanoate

Uniqueness

Methyl 2-(3,5-dimethylphenyl)propanoate is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interactions with other molecules. This distinct structure can lead to different chemical and biological properties compared to similar compounds.

Biological Activity

Methyl 2-(3,5-dimethylphenyl)propanoate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and comparisons with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C_{13}H_{18}O_2 and a molecular weight of approximately 206.28 g/mol. It features a propanoate structure with a 3,5-dimethylphenyl substituent, which enhances its chemical reactivity and biological activity due to the presence of dimethyl groups on the aromatic ring.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacteria and fungi. Its structural characteristics allow it to interact with microbial cell membranes or metabolic pathways, potentially inhibiting growth.
  • Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory properties. It may modulate inflammatory pathways by interacting with specific receptors or enzymes involved in inflammation.
  • Enzyme Interaction : this compound has shown potential in modulating enzyme activity. It may act as an inhibitor or activator of enzymes critical for various biochemical pathways, thereby influencing metabolic processes.

The mechanism of action of this compound is not fully elucidated; however, it is believed to involve:

  • Selective Binding : The compound's structure allows it to selectively bind to specific molecular targets, such as enzymes and receptors. This binding can alter the activity of these targets, leading to changes in cellular functions.
  • Modulation of Biochemical Pathways : By interacting with enzymes or receptors, this compound may modulate key biochemical pathways associated with inflammation and microbial resistance.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Methyl 2-amino-3-(3,5-dimethylphenyl)propanoateC_{13}H_{19}N O_2Contains an amino group; different biological activity
Methyl 2-amino-3-(2-methylphenyl)propanoateC_{13}H_{19}N O_2Lacks one methyl group on the phenyl ring
Methyl 3-(3,5-dimethylphenyl)propanoateC_{13}H_{18}O_2Different positional isomer; affects reactivity

This compound stands out due to its specific structural configuration that combines both an ester group and dimethyl substitutions on the aromatic ring. These characteristics contribute to its unique chemical properties and reactivity compared to similar compounds.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Antibacterial Activity : A study demonstrated that derivatives of methyl esters similar to this compound exhibited significant antibacterial effects against Staphylococcus aureus and other pathogens. This suggests that modifications in the structure can enhance antimicrobial efficacy.
  • Anti-inflammatory Research : In vitro studies indicated that compounds related to this compound could inhibit inflammatory cytokine production in macrophages. This positions them as potential candidates for anti-inflammatory drug development.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

methyl 2-(3,5-dimethylphenyl)propanoate

InChI

InChI=1S/C12H16O2/c1-8-5-9(2)7-11(6-8)10(3)12(13)14-4/h5-7,10H,1-4H3

InChI Key

LBVZKSGVGHCHKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(C)C(=O)OC)C

Origin of Product

United States

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